Methyl retinoate

Description

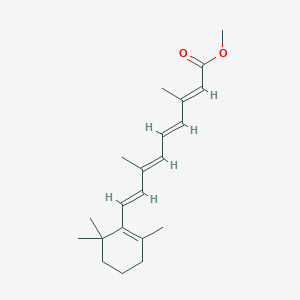

Structure

3D Structure

Properties

IUPAC Name |

methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-DXYSAURFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316812 | |

| Record name | Methyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339-16-2 | |

| Record name | Methyl retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS76I7L4S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Methyl Retinoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl retinoate, the methyl ester of all-trans retinoic acid (ATRA), is a synthetic retinoid. While extensive research has elucidated the in vitro mechanism of action of ATRA, specific data for this compound is less abundant in the scientific literature. This technical guide provides a comprehensive overview of the presumed in vitro mechanism of action of this compound, based on its structural similarity to ATRA and the established principles of retinoid signaling. It details the molecular interactions, signaling pathways, and cellular effects that are anticipated for this compound. Furthermore, this guide furnishes detailed protocols for the key experiments required to empirically determine the activity of this compound and presents a framework for the quantitative comparison of its biological effects with those of its parent compound, ATRA.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of biological processes, including cell proliferation, differentiation, and apoptosis.[1][2] Their therapeutic potential has been harnessed for the treatment of various dermatological conditions and certain types of cancer. The biological effects of retinoids are primarily mediated by their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

This compound, as the methyl ester of ATRA, is expected to function as a pro-drug, being hydrolyzed by intracellular esterases to yield ATRA, which then activates the canonical retinoid signaling pathway. Alternatively, it may possess intrinsic activity, though likely with different potency and receptor interaction kinetics compared to ATRA. This guide will explore these potential mechanisms in detail.

The Core Mechanism: Retinoid Signaling Pathway

The central mechanism of action for retinoids involves a cascade of molecular events initiated by the binding of the ligand to its cognate nuclear receptors.

Cellular Uptake and Metabolism

It is hypothesized that this compound, being more lipophilic than ATRA, may exhibit altered cellular uptake characteristics. Once inside the cell, it is presumed to be a substrate for intracellular esterases, which hydrolyze the methyl ester to yield all-trans retinoic acid. The rate and extent of this conversion are critical determinants of its biological activity.

Receptor Binding and Activation

ATRA, the active metabolite, binds with high affinity to retinoic acid receptors (RARs), of which there are three subtypes: RARα, RARβ, and RARγ.[3] This binding event induces a conformational change in the RAR, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[3] The RAR-ligand complex then heterodimerizes with a retinoid X receptor (RXR).

Gene Transcription Regulation

The activated RAR-RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[4] This binding, in conjunction with the recruited coactivators, modulates the transcription of these genes, leading to changes in protein expression and ultimately, cellular phenotype.[4] Hundreds of genes are known to be regulated by retinoic acid, either directly or indirectly.[4]

Cellular Effects of this compound

Based on the known effects of ATRA, this compound is expected to influence several key cellular processes in vitro.

Cell Differentiation

Retinoids are potent inducers of cell differentiation.[5] In various cell models, including embryonic stem cells and cancer cell lines, ATRA has been shown to promote differentiation into more mature and specialized cell types.[5] The effect of this compound on differentiation would likely be dependent on its conversion to ATRA and the specific cell type being studied.

Cell Proliferation

The effect of retinoids on cell proliferation is context-dependent and often dose-dependent.[6] At higher concentrations, ATRA typically inhibits the proliferation of cancer cells, while at lower concentrations, it can have a proliferative effect in some cell types.[6][7] The dose-response relationship for this compound's effect on cell proliferation needs to be empirically determined.

Apoptosis

Retinoids can induce apoptosis, or programmed cell death, in various cancer cell lines.[8] This is a crucial aspect of their anti-cancer activity. The apoptotic pathways induced by retinoids can involve both intrinsic (mitochondrial) and extrinsic (death receptor) signaling cascades.[8][9]

Quantitative Data

Specific quantitative data for this compound is largely absent from the published literature. The following tables present data for all-trans retinoic acid (ATRA) and other retinoids to provide a benchmark for the expected activity of this compound.

| Ligand | Receptor | EC50 (nM) for Transcriptional Activation |

| All-trans-Retinoic Acid (ATRA) | RARα | 169 |

| All-trans-Retinoic Acid (ATRA) | RARβ | 9 |

| All-trans-Retinoic Acid (ATRA) | RARγ | 2 |

| 9-cis-Retinoic Acid | RARα | 13 |

| 13-cis-Retinoic Acid | RARα | 124 |

| 4-oxo-Retinoic Acid | RARβ | 8 |

| Data compiled from a study on ATRA metabolites and isomers.[10] |

| Cell Line | Retinoid | Effect | Concentration for Effect |

| Murine Melanoma S91 | Retinoic Acid | 85% Proliferation Inhibition | 10⁻⁵ M |

| Murine Melanoma B16 | Retinoic Acid | 82% Proliferation Inhibition | 10⁻⁵ M |

| Human Squamous Cell Carcinoma | Retinoic Acid | Increased Proliferation | 20 nM |

| Human Squamous Cell Carcinoma | Retinoic Acid | Inhibited Proliferation | 40 nM - 1 µM |

| Data compiled from various in vitro studies.[6][7] |

Experimental Protocols

To fully characterize the in vitro mechanism of action of this compound, a series of key experiments should be performed. The following are detailed protocols for these assays.

RAR/RXR Competitive Binding Assay

This assay determines the affinity of this compound for RARs and RXRs by measuring its ability to compete with a radiolabeled or fluorescently labeled known ligand.

Workflow:

Methodology:

-

Receptor Preparation: Purified recombinant RARα, RARβ, RARγ, and RXRα proteins are used.

-

Ligand Preparation: A known high-affinity radiolabeled ligand (e.g., [³H]ATRA) or a fluorescently labeled ligand is used.

-

Competition: The receptors are incubated with a fixed concentration of the labeled ligand and varying concentrations of unlabeled this compound.

-

Separation: Bound and free labeled ligand are separated using a method such as gel filtration, charcoal-dextran adsorption, or filter binding.

-

Quantification: The amount of bound labeled ligand is quantified by scintillation counting (for radiolabels) or fluorescence measurement.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate transcription through RARs.

Workflow:

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, HeLa) is co-transfected with an expression vector for the desired RAR subtype (α, β, or γ) and a reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter.

-

Treatment: The transfected cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Lysis: The cells are lysed to release the luciferase enzyme.

-

Luminescence Measurement: A luciferase assay reagent containing the substrate luciferin (B1168401) is added to the cell lysates, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: A dose-response curve is generated by plotting luminescence intensity against the concentration of this compound. The concentration that produces 50% of the maximal response (EC50) is calculated.

In Vitro Cell Differentiation Assay

This assay assesses the ability of this compound to induce differentiation in a relevant cell model.

Methodology:

-

Cell Model Selection: Choose a cell line known to differentiate in response to retinoids (e.g., HL-60 promyelocytic leukemia cells, F9 teratocarcinoma cells, or a relevant stem cell line).

-

Treatment: Culture the cells in the presence of various concentrations of this compound for an appropriate duration (e.g., 3-7 days).

-

Assessment of Differentiation Markers: Analyze the expression of differentiation-specific markers. This can be done at the protein level (e.g., by flow cytometry, immunofluorescence, or Western blotting for cell surface markers or intracellular proteins) or at the mRNA level (e.g., by qRT-PCR for differentiation-specific genes).

-

Morphological Analysis: Observe and document changes in cell morphology consistent with differentiation using microscopy.

-

Functional Assays: If applicable, perform functional assays to confirm the differentiated phenotype (e.g., nitroblue tetrazolium reduction assay for myeloid differentiation).

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Plot cell viability (as a percentage of the untreated control) against the concentration of this compound to generate a dose-response curve and determine the IC50 (concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay detects and quantifies apoptosis induced by this compound.

Methodology:

-

Cell Treatment: Treat cells with different concentrations of this compound for a specified time.

-

Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion

This compound is a retinoid with a presumed in vitro mechanism of action that mirrors that of its parent compound, all-trans retinoic acid. Its activity is likely dependent on its cellular uptake and subsequent hydrolysis to ATRA. As an activator of the RAR-mediated signaling pathway, it is expected to modulate gene expression, leading to effects on cell differentiation, proliferation, and apoptosis. However, a significant gap exists in the literature regarding specific quantitative data for this compound. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the in vitro pharmacology of this compound, enabling a direct comparison with ATRA and other retinoids. Such studies are essential for a comprehensive understanding of its potential as a therapeutic agent and for the rational design of future retinoid-based drugs.

References

- 1. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the ligand-binding domain of human retinoic acid receptor alpha by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proliferation versus Differentiation: Redefining Retinoic Acid’s Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoic acid differentially regulates cancer cell proliferation via dose-dependent modulation of the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the inhibitory effects of retinoids on the in vitro growth of two malignant murine melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retinoic acid-induced apoptosis in leukemia cells is mediated by paracrine action of tumor-selective death ligand TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis by the synthetic retinoid MX3350-1 through extrinsic and intrinsic pathways in head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl Retinoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of methyl retinoate, a key derivative of vitamin A. This document details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring these spectra and visualizes the relevant biochemical pathways, offering a critical resource for researchers in drug development and related scientific fields.

Introduction

This compound, the methyl ester of retinoic acid, is a member of the retinoid family, which plays a crucial role in various biological processes, including cell growth, differentiation, and vision. As a subject of extensive research in pharmacology and drug development, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques are indispensable tools for the elucidation of its molecular structure and for its quantification in various matrices. This guide serves as a centralized repository of spectroscopic data and analytical methodologies for methyl retino-ate.

Spectroscopic Data

The following sections summarize the key spectroscopic data for all-trans-methyl retinoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

-

Olefinic Protons: Multiple signals in the range of 5.5-7.5 ppm, exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to cis and trans couplings.

-

Methyl Protons: Singlets corresponding to the methyl groups on the cyclohexene (B86901) ring and the polyene chain, typically appearing between 1.0 and 2.5 ppm.

-

Ester Methyl Protons: A distinct singlet for the -OCH₃ group, expected around 3.7 ppm.

-

Cyclohexene Methylene Protons: Signals for the CH₂ groups in the ring, likely appearing in the upfield region of 1.4-2.1 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~167 |

| Olefinic Cs | 120 - 155 |

| -OCH₃ | ~51 |

| Quaternary Cs | 30 - 40 |

| CHs | 30 - 40 |

| CH₂s | 19 - 40 |

| CH₃s | 12 - 30 |

Note: The specific assignments for each carbon atom require detailed 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950-2850 | C-H stretching | Alkanes (CH₃, CH₂) |

| ~1715 | C=O stretching | Ester |

| ~1610 | C=C stretching | Conjugated Alkene |

| ~1230 and ~1150 | C-O stretching | Ester |

| ~965 | =C-H bending (out-of-plane) | Trans-disubstituted alkene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Due to its extended system of conjugated double bonds, this compound strongly absorbs ultraviolet radiation. The absorption maximum (λmax) is a key characteristic. For all-trans-retinoic acid in ethanol (B145695), the λmax is reported to be around 345.6 nm[1]. It is expected that the λmax for this compound in a similar solvent like ethanol would be in a very close range, approximately 350 nm . This absorption is due to a π → π* electronic transition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₂₁H₃₀O₂), the expected molecular weight is approximately 314.46 g/mol .

Electron Ionization (EI) Mass Spectrum:

-

Molecular Ion (M⁺): A peak at m/z 314 is expected, corresponding to the intact molecule with one electron removed.

-

Key Fragment Ions: The fragmentation pattern of esters often involves cleavage at the ester group. Common fragments for this compound would include:

-

Loss of the methoxy (B1213986) group (-OCH₃): [M - 31]⁺ at m/z 283.

-

Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺ at m/z 255.

-

Cleavage of the polyene chain can lead to a series of smaller fragments. PubChem data indicates major fragments at m/z 314, 159, and 105.[2][3]

-

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

¹H and ¹³C NMR Acquisition:

-

Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid this compound sample directly onto the crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol or hexane). Due to the high molar absorptivity of retinoids, a dilute solution (in the micromolar range) is typically required.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance if quantification is desired.

UV-Vis Spectrum Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Fill a matched quartz cuvette with the this compound solution.

-

Scan the sample over a wavelength range that includes the expected λmax (e.g., 200-500 nm).

-

The resulting spectrum will show the absorbance as a function of wavelength, from which the λmax can be determined.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) to a suitable concentration for GC-MS analysis.

-

If analyzing a complex mixture, an extraction and/or derivatization procedure may be necessary to isolate and prepare the this compound for analysis.

GC-MS Analysis:

-

Inject the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI).

-

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z) and records the relative abundance of each ion, generating a mass spectrum for each component.

Signaling Pathway and Experimental Workflow Visualization

The biological effects of retinoids are primarily mediated through the retinoic acid signaling pathway. This compound, as a derivative of retinoic acid, is expected to interact with this pathway.

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The presented data and protocols are intended to assist researchers in the accurate identification, characterization, and quantification of this important retinoid. The provided visualizations of the relevant biochemical pathway and analytical workflow offer a broader context for the application of this spectroscopic data in drug development and scientific research. As new data becomes available, this guide can be updated to provide an even more comprehensive overview.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Retinoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl retinoate, the methyl ester of retinoic acid, is a synthetic retinoid that plays a significant role in cellular processes by interacting with the retinoic acid signaling pathway. This document provides a comprehensive overview of the physical and chemical properties of all-trans-methyl retinoate. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its biological signaling pathway and a relevant experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound in various scientific and therapeutic contexts.

Physical and Chemical Properties

This compound is a yellow, crystalline solid that is sensitive to light and temperature. Its fundamental physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₂ | [1] |

| Molecular Weight | 314.46 g/mol | [1] |

| Appearance | Pale Yellow to Yellow Solid | |

| Melting Point | 66-68 °C | |

| Boiling Point | 426.1 ± 14.0 °C (Predicted) | |

| Stability | Light and temperature sensitive |

Solubility

| Solvent | Solubility of Retinoic Acid |

| Ethanol | ~0.5 mg/mL |

| DMSO | ~20 mg/mL |

| DMF | ~20 mg/mL |

| Chloroform | Slightly soluble |

| Methanol (B129727) | Slightly soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound.

1.3.1. UV-Visible Spectroscopy

The conjugated polyene system in this compound results in strong absorption in the UV-visible region.

| Parameter | Value | Solvent |

| λmax | ~350 nm | Ethanol |

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted) : The spectrum would be complex due to the numerous vinyl and methyl protons. Key expected signals include those for the methyl ester protons around 3.7 ppm and a series of signals for the vinyl protons in the region of 5.5-7.0 ppm. The methyl groups on the cyclohexene (B86901) ring and the polyene chain would appear as singlets and multiplets in the upfield region (1.0-2.5 ppm).

¹³C NMR : The spectrum shows characteristic peaks for the carbonyl carbon of the ester, the carbons of the conjugated double bonds, and the aliphatic carbons of the cyclohexene ring and methyl groups.

1.3.3. Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound.

| Technique | Key Fragments (m/z) | Source |

| GC-MS (EI) | 314 (M+), 255, 159, 133 | [1] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of all-trans-Methyl Retinoate

This protocol describes a general method for the esterification of all-trans-retinoic acid to yield all-trans-methyl retinoate.

Materials:

-

all-trans-Retinoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve all-trans-retinoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The reaction should be protected from light.

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.

Procedure:

-

Prepare a stock solution of the crude this compound in the mobile phase.

-

Set the UV detector to monitor the absorbance at the λmax of this compound (~350 nm).

-

Inject the sample onto the HPLC column.

-

Elute the components using a suitable gradient program. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction to obtain the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of non-polar compounds (e.g., HP-5MS).

Procedure:

-

Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C).

-

Inject the sample into the GC.

-

The separated components will enter the mass spectrometer, where they will be ionized (typically by electron impact, EI) and fragmented.

-

The mass spectrum will show the molecular ion peak (m/z 314) and characteristic fragment ions, confirming the identity of this compound.

Biological Context: The Retinoic Acid Signaling Pathway

This compound, as a derivative of retinoic acid, is believed to exert its biological effects primarily through the retinoic acid signaling pathway. This pathway is crucial for regulating gene expression involved in cell growth, differentiation, and embryonic development.

Caption: Retinoic Acid Signaling Pathway.

Experimental Workflow: Studying the Effect of this compound on Gene Expression

The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on the expression of target genes.

Caption: Workflow for Gene Expression Analysis.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols and relevant biological context. The tabulated data and visualized pathways offer a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmacology. The information compiled herein is intended to facilitate further research and development involving this important retinoid compound.

References

An In-depth Technical Guide to Methyl Retinoate (CAS Number: 339-16-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl retinoate, the methyl ester of retinoic acid and a derivative of Vitamin A, is a retinoid compound of significant interest in biological research and drug development. Like other retinoids, its biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors regulating gene expression. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, biological activities, and the molecular pathways it modulates. Detailed experimental protocols and quantitative data are presented to support its application in research and development.

Physicochemical Properties

This compound is a yellow solid that is sensitive to light and temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 339-16-2 | [1] |

| Molecular Formula | C₂₁H₃₀O₂ | [1] |

| Molecular Weight | 314.46 g/mol | [1] |

| IUPAC Name | methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | [1] |

| Appearance | Yellow Solid | |

| Melting Point | 66-68 °C | |

| Boiling Point | 426.1±14.0 °C (Predicted) | |

| Density | 0.975±0.06 g/cm³ (Predicted) | |

| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly) | |

| InChIKey | SREQLAJQLXPNMC-DXYSAURFSA-N | [1] |

Synthesis of this compound

This compound can be synthesized through various chemical routes. One common method involves the Wittig-Horner reaction, a well-established procedure for forming carbon-carbon double bonds.

Experimental Protocol: Synthesis via Wittig-Horner Reaction

This protocol is adapted from a patented method for synthesizing retinoic acid and its esters.

Materials:

-

β-ionone

-

Cyanoacetic acid

-

Ethyl acetate (B1210297)

-

n-Butanol

-

Potassium hydroxide

-

Methanol

-

Methyl 3-methyl-2-butenoate

-

Phosphorus trichloride

-

Tetrahydrofuran (THF)

-

Sodium hydride (NaH)

-

Methyl diethyl phosphonoacetate

-

Ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Synthesis of C15 Aldehyde:

-

A mixture of β-ionone and cyanoacetic acid in benzene with piperidine is refluxed.

-

The resulting product is reduced to yield the C15 aldehyde.

-

-

Knoevenagel Condensation:

-

A slurry of potassium n-butoxide in methanol is prepared at 0 °C.

-

Methyl 3-methyl-2-butenoate is added, followed by the C15 aldehyde.

-

The reaction is stirred for 18 hours at 30 °C.

-

The solvent is removed under vacuum, and the product is extracted with water and ethyl acetate to yield this compound.

-

-

Alternative Condensation with Phosphonate Ylide:

-

To a suspension of sodium hydride in THF, add methyl diethyl phosphonoacetate and stir until the solution is clear.

-

A solution of the intermediate ketone (derived from the C15 aldehyde) in THF is added dropwise.

-

The reaction is stirred at room temperature until completion.

-

Excess NaH is quenched with water, and the mixture is extracted with ether.

-

The ether layer is washed with water and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield this compound.

-

Biological Activity and Mechanism of Action

The biological effects of this compound are intrinsically linked to its function as a pro-drug for retinoic acid and its ability to interact with nuclear retinoid receptors.

General Mechanism of Retinoid Action

Retinoids exert their effects by binding to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, γ). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. In the absence of a ligand, the heterodimer is bound to corepressor proteins, inhibiting gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription.

Receptor Binding Affinity

While specific binding affinity data for this compound is limited, data for its parent compound, all-trans retinoic acid (ATRA), provides a strong indication of its likely receptor interactions following hydrolysis. ATRA is a high-affinity ligand for all three RAR subtypes.

| Ligand | Receptor | Binding Affinity (Kd or EC₅₀, nM) | Reference |

| All-trans Retinoic Acid (ATRA) | RARα | 4 | [2] |

| All-trans Retinoic Acid (ATRA) | RARβ | 5 | [2] |

| All-trans Retinoic Acid (ATRA) | RARγ | 2 | [2] |

| 9-cis-Retinoic Acid | RXRα | 21-36 | [3] |

| 9-cis-Retinoic Acid | RXRβ | 20-28 | [3] |

| 9-cis-Retinoic Acid | RXRγ | 20-28 | [3] |

Effects on Spermatogenesis

Studies in Sprague Dawley rats have shown that this compound can cause degenerative changes in the seminiferous tubules. This is consistent with the known roles of retinoids in testicular function, where both deficiency and excess can lead to impaired spermatogenesis.

Gene Expression

Retinoic acid is known to regulate the expression of a wide array of genes involved in cell differentiation, proliferation, and apoptosis. For example, in breast cancer cell lines, all-trans retinoic acid has been shown to induce distinct gene expression changes in sensitive versus resistant cells, often independent of direct RARE binding[4]. In glioblastoma stem-like cells, ATRA treatment downregulates stemness markers such as SOX2 and NES, as well as the DNA repair gene MGMT[5]. It is anticipated that this compound, upon conversion to retinoic acid, would trigger similar changes in gene expression profiles.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not extensively available. However, studies on all-trans-retinoic acid in rats can provide insights into its likely absorption, distribution, metabolism, and excretion profile.

| Parameter | Value (for all-trans-retinoic acid in rats) | Reference |

| Route of Administration | Oral gavage | [6][7] |

| Dose | 10 or 15 mg/kg | [6] |

| Peak Plasma Concentration (Cmax) | 183 to 267 ng/mL | [6] |

| Time to Peak (Tmax) | 1.5 hr | [6] |

| Elimination Half-life (t½) | Slightly longer than 1.5 hr | [6] |

| Bioavailability | Highly variable, estimated to be no more than 25-30% for oral ATRA | [8] |

| Plasma Transport | Primarily bound to serum albumin | [9] |

Note: These values are for all-trans-retinoic acid and may not be directly representative of this compound.

Toxicology

Detailed toxicological data for this compound is sparse. The information below is based on general retinoid toxicity and limited available data.

| Parameter | Value | Reference |

| Acute Oral LD₅₀ (Rat) | >500 mg/kg to <2,000 mg/kg (for a related compound) | [10] |

| Subchronic Oral NOAEL (Rat) | Not available for this compound. For ATRA, 14 mg/kg/day showed signs of toxicity in a 13-week study. |

Known Toxic Effects of Retinoids:

-

Teratogenicity: Retinoids are potent teratogens and should be handled with extreme caution by individuals who are pregnant or may become pregnant.

-

Hypervitaminosis A: Excessive intake can lead to a toxic syndrome characterized by bone and joint pain, hair loss, and liver damage.

-

Testicular Degeneration: As noted, high doses can adversely affect the testes.

Experimental Protocols

Cell Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of a suitable cell line (e.g., F9 teratocarcinoma cells, HL-60 promyelocytic leukemia cells).

Materials:

-

Cell line of interest (e.g., F9 cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Differentiation markers (e.g., antibodies for immunofluorescence, primers for qRT-PCR)

-

96-well or 6-well plates

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO or ethanol).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours) to allow for differentiation to occur.

-

Assessment of Differentiation:

-

Morphological Changes: Observe the cells under a microscope for changes in morphology indicative of differentiation.

-

Marker Expression (Immunofluorescence): Fix the cells, permeabilize, and stain with antibodies against differentiation-specific markers. Visualize using a fluorescence microscope.

-

Gene Expression (qRT-PCR): Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the expression of differentiation marker genes.

-

References

- 1. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global analysis of gene expression changes during retinoic acid-induced growth arrest and differentiation of melanoma: comparison to differentially expressed genes in melanocytes vs melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Steady state pharmacokinetics of oral treatment with 13-cis-retinoic acid or all-trans-retinoic acid in male and female adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of intravenously administered liposomal all-trans-retinoic acid (atra) and orally administered atra in healthy volunteers. [sites.ualberta.ca]

- 8. The plasma transport and metabolism of retinoic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dep.nj.gov [dep.nj.gov]

- 10. Subchronic toxicity of all-trans-retinoic acid and retinylidene dimedone in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety and Handling of Methyl Retinoate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methyl retinoate powder, a derivative of vitamin A utilized in various research and development applications. Adherence to the following protocols is crucial to ensure personnel safety and maintain the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is the methyl ester of retinoic acid. A thorough understanding of its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Chemical Name | methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | --INVALID-LINK-- |

| Synonyms | Retinoic acid, methyl ester; Vitamin A acid methyl ester; Ro 4-3781 | --INVALID-LINK-- |

| CAS Number | 339-16-2 | --INVALID-LINK-- |

| Molecular Formula | C₂₁H₃₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 314.46 g/mol | --INVALID-LINK-- |

| Appearance | Yellow powder | --INVALID-LINK-- |

| Melting Point | 180 °C | --INVALID-LINK-- |

| Solubility | Soluble in most organic solvents (e.g., acetone, chloroform, DMSO, ethanol, hexane, methanol) and in fats and mineral oils. | --INVALID-LINK-- |

| Stability | Stable under recommended storage conditions. Sensitive to air, light, and heat. | --INVALID-LINK--, --INVALID-LINK-- |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | --INVALID-LINK-- |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | --INVALID-LINK-- |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | --INVALID-LINK-- |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child | --INVALID-LINK-- |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | --INVALID-LINK-- |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | --INVALID-LINK-- |

Toxicological Information

Detailed toxicological data for this compound is limited. The information below is based on available data for this compound and related retinoids.

| Metric | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | No specific data available for this compound. | |||

| Related Compound Data (for context): | ||||

| 13-cis-Retinoic Acid LD50 | 4,000 mg/kg | Rat | Oral | --INVALID-LINK-- |

| all-trans Retinoic Acid LD50 | 2 g/kg | Rat | Oral | --INVALID-LINK-- |

| all-trans Retinoic Acid LD50 | 1,100 mg/kg | Mouse | Oral | --INVALID-LINK-- |

Note: The classification of "Harmful if swallowed" (Category 4) generally corresponds to an LD50 range of 300 to 2000 mg/kg for oral exposure in rats.

Mechanism of Action and Potential Toxicity

Retinoids, including this compound, exert their biological effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction modulates gene expression, influencing cellular processes such as differentiation, proliferation, and apoptosis.

Caption: Retinoid signaling pathway.

Toxicity can arise from excessive activation of these pathways. Skin irritation is a common adverse effect of topical retinoid application and is believed to be mediated by the release of pro-inflammatory cytokines.

An In-depth Technical Guide to the Storage and Stability of Methyl Retinoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of Methyl retinoate. Understanding these parameters is essential for ensuring the integrity, potency, and safety of this retinoid in research and pharmaceutical applications. Due to the limited availability of stability data specific to this compound, this document incorporates data from closely related retinoids, such as retinol (B82714) and retinoic acid, to provide a thorough understanding of its expected stability profile.

Chemical Profile of this compound

This compound is the methyl ester of retinoic acid, a metabolite of vitamin A. Like other retinoids, it possesses a polyunsaturated chain and a β-ionone ring, which are susceptible to degradation.

| Property | Value |

| Chemical Name | methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

| Molecular Formula | C₂₁H₃₀O₂ |

| Molecular Weight | 314.46 g/mol |

| CAS Number | 339-16-2 |

Recommended Storage Conditions

To maintain the integrity of this compound, it is crucial to adhere to proper storage conditions. As a solid, it is more stable than in solution.[1] The following conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. | Low temperatures minimize the rate of thermal degradation. |

| Light | Protect from light by using amber vials or by wrapping containers in aluminum foil. | This compound is light-sensitive and can undergo photoisomerization and photodegradation.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The polyene chain is susceptible to oxidation. |

| Moisture | Store in a dry environment. | Moisture can facilitate hydrolytic degradation of the ester group. |

For solutions, it is recommended to prepare them fresh and use them immediately. If storage is necessary, solutions should be stored at -80°C under an inert atmosphere and protected from light.[1]

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents.

Thermal Stability

Table 1: Indicative Thermal Degradation of Retinoids in Formulations

| Temperature | Time | Degradation (%) |

| 25°C | 6 months | 0 - 80 |

| 40°C | 6 months | 40 - 100 |

Data based on studies of various retinoid derivatives in cosmetic products and should be considered indicative for this compound.[1][3]

Photostability

This compound is susceptible to photodegradation. Exposure to light, particularly UV radiation, can induce isomerization of the double bonds in the polyene chain.[2] The photoisomerization of all-trans-methyl retinoate is influenced by the polarity of the solvent, with faster isomerization occurring in more polar solvents.[2] For example, in dimethyl sulfoxide (B87167) (a polar solvent), methyl 11-cis-retinoate is a major photoproduct, whereas in heptane (B126788) (a non-polar solvent), methyl 13-cis-retinoate is formed more readily.[2] Light-induced degradation is often more pronounced than temperature-induced degradation for retinoids.[3]

pH and Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which would yield retinoic acid and methanol. While specific kinetic data for this compound hydrolysis is not available, it is generally known that ester hydrolysis is catalyzed by both acids and bases. Therefore, maintaining a neutral pH is crucial for the stability of this compound in aqueous or protic solutions.

Oxidative Stability

The conjugated double bond system in this compound makes it prone to oxidation. The presence of oxygen, peroxides, or other oxidizing agents can lead to the formation of various oxidation products, including epoxides and aldehydes, resulting in a loss of biological activity.[1] To mitigate oxidative degradation, the use of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or vitamin E (α-tocopherol) is recommended, especially for solutions.[1]

Degradation Pathways

The primary degradation pathways for this compound are inferred from the known degradation of other retinoids and its chemical structure.

References

Methyl Retinoate Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl retinoate, a derivative of vitamin A. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document also includes relevant data for the closely related and extensively studied compound, all-trans-retinoic acid (ATRA), to provide valuable insights. The guide details experimental protocols for solubility determination and employs data visualization to illustrate key methodologies.

Physicochemical Properties of this compound

This compound, the methyl ester of retinoic acid, is a lipophilic molecule. Its structure, featuring a β-ionone ring and a polyunsaturated side chain, dictates its solubility profile, favoring nonpolar organic solvents over aqueous media.[1][2]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₂ | [1][2] |

| Molecular Weight | 314.46 g/mol | [2] |

| CAS Number | 339-16-2 | [1][2] |

| Appearance | Crystalline solid | [3][4] |

| Predicted XlogP | 6.6 | [1] |

Solubility of this compound and Related Compounds

Comprehensive quantitative solubility data for this compound is not widely reported in scientific literature. General descriptions indicate that it is soluble in most organic solvents and practically insoluble in water.

In the absence of specific data for this compound, the solubility of all-trans-retinoic acid (ATRA) provides a useful surrogate for understanding its likely behavior in various solvents. It is important to note that as an ester, this compound is expected to be slightly less polar than its carboxylic acid counterpart, which may influence its solubility.

Table 2: Quantitative Solubility of All-Trans-Retinoic Acid (ATRA) in Various Solvents

| Solvent | Solubility | Temperature | Source |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL (approx. 66.6 mM) | Not Specified | [3] |

| Dimethylformamide (DMF) | ~20 mg/mL (approx. 66.6 mM) | Not Specified | [3] |

| Ethanol | ~0.5 mg/mL (approx. 1.66 mM) | Not Specified | [3] |

| 95% Ethanol | 9 mM | Not Specified | [5] |

| Supercritical Carbon Dioxide (scCO₂) | 1.52 x 10⁻⁶ to 1.84 x 10⁻⁵ (mole fraction) | 308.2 K, 318.2 K, 328.2 K | [6] |

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of lipophilic compounds like this compound is crucial for various research and development applications. The following protocol outlines a general procedure based on the principles of the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, a widely accepted technique for retinoid analysis.[7][8][9][10]

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., ethanol, methanol, acetone, chloroform, DMSO)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

After agitation, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system for quantification.

-

HPLC Conditions for Quantification

A reverse-phase HPLC method with UV detection is commonly employed for the analysis of retinoids.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water, often with a small percentage of a modifier like formic acid to improve peak shape.[7]

-

Flow Rate: Typically 1.0 mL/min

-

Detection Wavelength: UV detection at the λmax of this compound (around 350 nm).

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve prepared from known concentrations of a this compound reference standard.

Signaling Pathways

While this guide focuses on solubility, it is important to note that this compound, as a retinoid, is expected to be involved in the retinoic acid signaling pathway, which plays a critical role in cellular differentiation, proliferation, and apoptosis. The general pathway involves the cellular uptake of retinoids, conversion to active metabolites like all-trans-retinoic acid, binding to nuclear receptors (RARs and RXRs), and subsequent regulation of gene expression.

References

- 1. This compound | C21H30O2 | CID 5378821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Retinoic acid, methyl ester [webbook.nist.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. store.reprocell.com [store.reprocell.com]

- 6. estudogeral.uc.pt [estudogeral.uc.pt]

- 7. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Retinoate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl retinoate, the methyl ester of all-trans-retinoic acid, is a synthetic derivative of vitamin A. While its parent compound, retinoic acid, is a crucial endogenous signaling molecule that regulates a vast array of biological processes, there is currently no definitive evidence to support the natural occurrence of this compound in biological systems. It is primarily utilized as a research tool in the study of retinoid signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in experimental biology. Furthermore, it details the well-established signaling pathway of its biologically active form, retinoic acid, which is essential for understanding the functional context of this compound in research settings.

Introduction to this compound

Retinoids, a class of compounds derived from vitamin A, are vital for numerous physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis. The most biologically active endogenous retinoid is all-trans-retinoic acid (ATRA), which functions by activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to regulate gene transcription.[1][2][3]

This compound is the methyl ester of ATRA. Due to its ester linkage, it is more lipophilic than ATRA, which may influence its stability and transport across cell membranes in experimental systems. In the intracellular environment, it is presumed to be hydrolyzed to ATRA to exert its biological effects. This guide serves as a technical resource for researchers utilizing this compound, providing essential information on its chemical characteristics, synthesis, and use in laboratory settings, alongside a detailed exploration of the canonical retinoic acid signaling pathway.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of all-trans-retinoic acid and this compound is presented in Table 1. This information is critical for the preparation of stock solutions and for understanding the compound's behavior in experimental assays.

| Property | All-Trans-Retinoic Acid (ATRA) | This compound |

| Synonyms | Tretinoin, Vitamin A acid | all-trans-Retinoic acid methyl ester, Vitamin A acid methyl ester |

| Molecular Formula | C₂₀H₂₈O₂ | C₂₁H₃₀O₂[4] |

| Molecular Weight | 300.44 g/mol | 314.46 g/mol [4][5] |

| CAS Number | 302-79-4 | 339-16-2[4] |

| Appearance | Yellow to light-orange crystalline powder | Pale yellow to yellow solid[6] |

| Melting Point | 180-182 °C | 66-68 °C[6] |

| Solubility | Soluble in DMSO, ethanol; insoluble in water | Soluble in chloroform, methanol (B129727) (slightly)[6] |

| Storage | Store at 4°C, protected from light | Store at -86°C, protected from light and temperature fluctuations[6] |

Synthesis and Experimental Application of this compound

Chemical Synthesis of this compound

This compound is typically synthesized from all-trans-retinoic acid. The following is a general protocol for its preparation in a laboratory setting.

Protocol 1: Synthesis of this compound from All-Trans-Retinoic Acid

Materials:

-

All-trans-retinoic acid (ATRA)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Esterification: In a round-bottom flask, dissolve all-trans-retinoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or a slight excess of thionyl chloride dropwise while stirring in an ice bath.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR spectroscopy and mass spectrometry.

Application in Cell Culture

This compound is often used in cell culture experiments to study the effects of retinoic acid signaling. Its increased lipophilicity may facilitate its uptake by cells compared to retinoic acid.

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

-

Cultured cells (e.g., retinal pigment epithelial cells, cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (for downstream analysis)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours.

-

Preparation of Working Solution: Prepare the desired concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Downstream Analysis: After the incubation period, the cells can be harvested for various analyses, such as:

-

Cell viability/proliferation assays: (e.g., MTT, WST-1) to assess the effect on cell growth.

-

Gene expression analysis: (RT-qPCR, RNA-seq) to measure the expression of retinoic acid target genes.

-

Protein analysis: (Western blotting, ELISA) to quantify the levels of specific proteins.

-

Reporter assays: for cells transfected with a retinoic acid response element (RARE)-driven reporter construct to measure receptor activation.

-

The Retinoic Acid Signaling Pathway

To understand the biological effects of this compound, it is essential to be familiar with the signaling pathway of its active form, all-trans-retinoic acid. The canonical pathway involves the uptake of retinol (B82714) (vitamin A), its conversion to ATRA, and the subsequent regulation of gene expression.

Pathway Description:

-

Uptake and Transport: Retinol is transported in the bloodstream bound to retinol-binding protein (RBP). It enters the cell, where it binds to cellular retinol-binding protein (CRBP).

-

Conversion to Retinoic Acid: In the cytoplasm, retinol is oxidized to retinaldehyde by retinol dehydrogenases (RDHs). Retinaldehyde is then irreversibly oxidized to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[1]

-

Nuclear Translocation and Receptor Binding: ATRA, bound to cellular retinoic acid-binding protein (CRABP), translocates to the nucleus.[1]

-

Transcriptional Regulation: In the nucleus, ATRA binds to the ligand-binding domain of the retinoic acid receptor (RAR), which is heterodimerized with the retinoid X receptor (RXR). This ligand binding induces a conformational change in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivators.[3][7]

-

Gene Expression: The RAR/RXR-coactivator complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating their transcription.[2][8]

Caption: The canonical signaling pathway of all-trans-retinoic acid (ATRA).

Comparative Biological Activity

While this compound is expected to act as a pro-drug for retinoic acid, its direct interaction with retinoid receptors and its relative biological potency may differ. The available literature suggests that the biological activities of this compound are qualitatively similar to those of retinoic acid, though quantitative comparisons are limited.[9] The binding affinity of this compound to RARs and RXRs has not been as extensively characterized as that of ATRA. It is generally accepted that the ester must be hydrolyzed to the free acid to achieve high-affinity receptor binding and subsequent gene activation.[10][11][12]

| Feature | All-Trans-Retinoic Acid (ATRA) | This compound |

| Receptor Binding | High-affinity ligand for RARs[12] | Presumed low affinity; requires hydrolysis to ATRA for high-affinity binding |

| Biological Activity | Potent regulator of gene expression, cell differentiation, and proliferation[3][8] | Generally exhibits similar biological effects to ATRA in vitro, likely after conversion[9] |

| Primary Mode of Action | Direct activation of RAR/RXR heterodimers[2][7] | Pro-drug for all-trans-retinoic acid |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an experiment investigating the effect of this compound on gene expression in a cell culture model.

Caption: A typical workflow for studying the effects of this compound on gene expression.

Conclusion

This compound serves as a valuable synthetic tool for researchers investigating the complex world of retinoid signaling. Although not a naturally occurring compound, its utility as a more lipophilic precursor to all-trans-retinoic acid in experimental systems is noteworthy. A thorough understanding of its chemical properties, methods for its synthesis and application, and the intricate signaling pathway of its parent compound are paramount for the design and interpretation of robust scientific studies. This guide provides a foundational resource for scientists and professionals in the field of drug development and molecular biology who are exploring the multifaceted roles of retinoids in health and disease.

References

- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. This compound | C21H30O2 | CID 5378821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Retinoic acid, methyl ester | 339-16-2 [chemicalbook.com]

- 7. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 9. The preparation and biological activity of methyl 5,6-epoxy-retinoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The molecular basis of the interactions between synthetic retinoic acid analogues and the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Correlation of retinoid binding affinity to retinoic acid receptor alpha with retinoid inhibition of growth of estrogen receptor-positive MCF-7 mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Methyl Retinoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl retinoate, the methyl ester of all-trans retinoic acid (ATRA), is a synthetic retinoid that holds significant interest in various fields of biomedical research, including dermatology, oncology, and developmental biology. As with other retinoids, its biological effects are mediated through precise interactions with specific molecular targets within the cell. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound, focusing on its interaction with nuclear receptors, the subsequent signaling cascades, and its impact on gene expression. This document also outlines detailed experimental protocols for researchers to investigate and characterize the molecular interactions of this compound and similar compounds.

It is widely understood that retinoid esters, such as this compound, primarily function as pro-drugs. Following cellular uptake, they are metabolized into their biologically active carboxylic acid form, all-trans retinoic acid.[1][2][3] Therefore, the primary molecular targets of this compound are considered to be identical to those of ATRA.

Core Molecular Targets: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

The biological activity of retinoids is predominantly mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[4][5][6] These receptors are ligand-activated transcription factors that regulate the expression of a vast array of genes involved in cellular proliferation, differentiation, and apoptosis.[5][7]

There are three isotypes of RAR (α, β, and γ) and three isotypes of RXR (α, β, and γ), each encoded by a separate gene.[5] Upon ligand binding, RARs form heterodimers with RXRs.[8][9][10] This RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.[5][6]

Quantitative Data: Binding Affinities and Activation Potencies of All-Trans Retinoic Acid

| Ligand | Receptor Isoform | Binding Affinity (Ki) [nM] | Reference |

| All-trans Retinoic Acid | RARα | ~0.2 - 2 | [11][12] |

| All-trans Retinoic Acid | RARβ | ~0.2 - 2 | [11] |

| All-trans Retinoic Acid | RARγ | ~0.2 - 2 | [11] |

| Ligand | Receptor Isoform | Activation Potency (EC50) [nM] | Reference |

| All-trans Retinoic Acid | RARα | ~1 - 18 | [13][14] |

| All-trans Retinoic Acid | RARβ | ~2 - 10 | [13][15] |

| All-trans Retinoic Acid | RARγ | ~2 - 15 | [13] |

Signaling Pathways

The canonical signaling pathway for retinoids involves a series of steps from cellular uptake to the regulation of gene expression.

Experimental Protocols

To facilitate further research into the specific molecular interactions of this compound, this section provides detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[16][17][18]

Methodology:

-

Receptor Preparation: Prepare nuclear extracts from cells overexpressing the RAR isotype of interest (α, β, or γ).[19][20]

-

Incubation: In a multi-well plate, incubate the nuclear extract with a fixed concentration of a high-affinity radiolabeled retinoid (e.g., [³H]all-trans-retinoic acid) and a range of concentrations of unlabeled this compound.[19]

-

Equilibration: Allow the binding to reach equilibrium by incubating for a predetermined time at a specific temperature (e.g., 4°C for 18 hours).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand using a vacuum filtration system with glass fiber filters.[19]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-